molecular formula C6H5LiN2O3 B1459451 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt CAS No. 1523571-22-3

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

Cat. No.: B1459451
CAS No.: 1523571-22-3
M. Wt: 160.1 g/mol
InChI Key: JMHUBPLCZSUHQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification within Oxadiazole Family

The oxadiazole family constitutes a fundamental class of heterocyclic aromatic chemical compounds characterized by the molecular formula C₂H₂N₂O, representing five-membered rings containing one oxygen and two nitrogen atoms. These heterocycles are historically recognized as furadiazoles, derived conceptually from furan through the replacement of two methane groups by pyridine-type nitrogen atoms. The oxadiazole classification system encompasses four distinct structural isomers based on the positional arrangement of heteroatoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole.

Within this classification framework, 1,3,4-oxadiazole demonstrates the highest degree of scientific interest and practical significance among the isomeric variants. This particular isomer exhibits remarkable stability and versatility, forming the structural foundation for 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt. The 1,3,4-oxadiazole ring system possesses unique electronic properties characterized by electron deficiency and high aromaticity, making it particularly suitable for pharmaceutical applications and materials science research. The substitution pattern in our target compound places the cyclopropyl group at the 5-position and the carboxylate functionality at the 2-position of the 1,3,4-oxadiazole core, creating a specific regioisomeric arrangement that influences both chemical reactivity and physical properties.

The lithium salt formation represents an additional layer of classification complexity, as it transforms the parent carboxylic acid into an ionic organometallic compound. This transformation significantly alters the compound's solubility profile, thermal properties, and potential applications while maintaining the core heterocyclic structure intact. The resulting compound bridges two major chemical classifications: heterocyclic chemistry through its oxadiazole core and organometallic chemistry through its lithium carboxylate functionality.

Discovery and Development Timeline

The historical development of oxadiazole chemistry traces its origins to foundational work conducted in the late 19th century, with the first synthesis of 1,2,4-oxadiazoles achieved 125 years ago by Tiemann and Krüger in 1884. This pioneering research established the fundamental synthetic pathways that would later enable the development of more complex oxadiazole derivatives. The evolution of oxadiazole chemistry continued through systematic investigations of various isomeric forms, with researchers gradually recognizing the distinct properties and potential applications of each structural variant.

The specific development of 1,3,4-oxadiazole chemistry gained momentum throughout the 20th century as synthetic methodologies became more sophisticated and the biological significance of these heterocycles became apparent. The preparation of unsubstituted 1,3,4-oxadiazole was first described by Ainsworth in 1965, marking a crucial milestone in the systematic study of this particular isomer. This achievement opened pathways for the synthesis of increasingly complex derivatives, including those bearing various functional groups and substitution patterns.

The emergence of this compound as a defined chemical entity represents a more recent development in this historical continuum, reflecting advances in both heterocyclic synthesis and organolithium chemistry. The compound's registration with Chemical Abstracts Service number 1523571-22-3 indicates its formal recognition within the chemical literature and commercial availability for research purposes. The precise timing of its initial synthesis and characterization represents part of the ongoing expansion of oxadiazole derivative libraries driven by pharmaceutical research and materials science applications.

Contemporary development efforts have focused on expanding the scope of oxadiazole derivatives through innovative synthetic approaches and novel substitution patterns. The scientific attention devoted to 1,3,4-oxadiazole applications has demonstrated continuous growth since 2000, as evidenced by Web of Science publication data. This sustained research interest has facilitated the development of specialized derivatives like this compound, which combine traditional oxadiazole chemistry with modern organometallic principles.

Position in Contemporary Heterocyclic Chemistry

Within the landscape of contemporary heterocyclic chemistry, this compound occupies a distinctive position that reflects both the maturation of oxadiazole research and the increasing sophistication of heterocyclic design principles. The compound exemplifies current trends toward developing heterocycles with precisely engineered substitution patterns that confer specific physical and chemical properties. The 1,3,4-oxadiazole core has established itself as a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for ester and amide functionalities due to its ability to form specific molecular interactions while offering enhanced metabolic stability.

The contemporary significance of 1,3,4-oxadiazole derivatives extends beyond traditional pharmaceutical applications to encompass advanced materials science, including liquid crystal technology and high energy density materials. The unique electronic properties of the 1,3,4-oxadiazole ring system, characterized by electron deficiency and high aromaticity, make these compounds particularly valuable for applications requiring specific optoelectronic properties or thermal stability. The systematic exploration of substitution effects on the oxadiazole core has revealed structure-property relationships that guide the design of new derivatives with targeted characteristics.

The cyclopropyl substitution present in this compound represents a contemporary approach to heterocyclic modification that exploits the unique steric and electronic properties of three-membered rings. Cyclopropyl groups are increasingly recognized for their ability to modulate molecular properties through conformational restriction and altered electronic distribution, making them valuable tools in contemporary drug design and materials chemistry. The integration of this substitution pattern with the 1,3,4-oxadiazole scaffold demonstrates the sophisticated synthetic capabilities available to modern heterocyclic chemists.

Current research trends in oxadiazole chemistry emphasize the development of derivatives with enhanced selectivity and improved pharmacological profiles. The field has evolved from simple proof-of-concept studies to systematic structure-activity relationship investigations that inform rational design approaches. This evolution is reflected in the increasing complexity of oxadiazole derivatives being synthesized and evaluated, with compounds like this compound representing the current state of the art in heterocyclic synthesis and design.

Significance in Organolithium Compound Research

The incorporation of lithium functionality into this compound positions this compound at the intersection of heterocyclic chemistry and organolithium research, representing a significant contribution to both fields. Organolithium reagents and compounds have played crucial roles in organic synthesis since their systematic study began in the 1930s, pioneered by researchers including Karl Ziegler, Georg Wittig, and Henry Gilman. The evolution of organolithium chemistry has progressed from simple alkyllithium species to complex lithium-containing compounds that serve diverse roles in synthetic chemistry and materials science.

The lithium carboxylate functionality in this compound exemplifies contemporary approaches to organizing lithium compounds that balance ionic character with molecular stability. Lithium carboxylates represent a specific class of organolithium compounds characterized by enhanced stability compared to alkyllithium species, while maintaining useful synthetic and material properties. The highly ionic nature of the carbon-lithium bond, resulting from the significant electronegativity difference between carbon and lithium, imparts distinctive properties to these compounds including enhanced nucleophilicity and altered solubility characteristics.

The structural complexity of this compound within organolithium chemistry reflects advances in molecular design that enable the incorporation of lithium functionality into sophisticated heterocyclic frameworks. This represents a departure from simpler organolithium compounds toward more complex architectures that combine the reactivity of lithium with the stability and functionality of heterocyclic systems. The resulting compounds offer opportunities for applications that leverage both the unique properties of lithium and the specific characteristics of the heterocyclic scaffold.

Contemporary organolithium research increasingly focuses on developing compounds with defined stoichiometry and predictable properties, contrasting with earlier work that often involved variable aggregation states and complex equilibria. The defined composition of this compound, with its specific molecular formula C₆H₅LiN₂O₃, represents this modern approach to organolithium compound development. The compound's registration and commercial availability further underscore its significance as a defined chemical entity suitable for systematic study and application development.

Compound Property Value Reference
Molecular Formula C₆H₅LiN₂O₃
Molecular Weight 160.06 g/mol
Chemical Abstracts Service Number 1523571-22-3
Molecular Descriptor Number MFCD28023826
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Topological Polar Surface Area 79.05 Ų

Properties

IUPAC Name

lithium;5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.Li/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHUBPLCZSUHQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=NN=C(O2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of N-Protected Acyl Hydrazide

  • Start with an N-protected amino acid ester (e.g., BOC-protected cyclopropylglycine ethyl ester).
  • React with hydrazine hydrate to yield the N-protected acyl hydrazide intermediate.

Step 2: Acylation to Form N-Protected Diacylhydrazide

  • Treat the acyl hydrazide with a chloro-oxo-acetic acid ester (such as ethyl oxalyl chloride) in the presence of a base (e.g., lithium carbonate or other alkali metal carbonates).
  • This step forms the N-protected diacylhydrazide intermediate.

Step 3: Cyclization to 1,3,4-Oxadiazole

  • Cyclize the diacylhydrazide using a dehydrating reagent such as triphenylphosphine and carbon tetrachloride in the presence of a base.
  • This yields the N-protected 1,3,4-oxadiazole derivative.

Step 4: Deprotection and Salt Formation

  • Deprotect the BOC group using hydrogen chloride in ethyl acetate or 1,4-dioxane under mild conditions to avoid decomposition.
  • The free acid form is then neutralized with lithium hydroxide or lithium carbonate to obtain the lithium salt of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-Protected acyl hydrazide formation Hydrazine hydrate, room temperature, solvent (e.g., ethanol) >85 High purity intermediate, minimal side products
Acylation to diacylhydrazide Ethyl oxalyl chloride, base (Li2CO3), THF, 0 °C to RT 75–85 Controlled addition to maintain selectivity
Cyclization Triphenylphosphine, CCl4, base, room temperature 70–80 Efficient ring closure, avoids harsh acids
Deprotection and salt formation HCl in ethyl acetate/dioxane, then LiOH neutralization 75–80 Mild conditions preserve oxadiazole integrity

These optimized conditions avoid toxic gases like ammonia and HCl gas, reduce chromatographic purification, and improve scalability.

Alternative Catalyst-Free Visible-Light-Promoted Cyclization

A recent research article (ACS Omega, 2021) describes a catalyst-free visible-light-promoted cyclization method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hypervalent iodine(III) reagents under mild conditions:

  • The reaction proceeds without metal catalysts or harsh reagents.
  • Commercially available aldehydes are used directly without preactivation.
  • Visible light irradiation induces cyclization efficiently, yielding oxadiazole derivatives in excellent yields.

While this method is innovative and eco-friendly, it is more general and may require adaptation for the specific this compound synthesis, especially for controlling regioselectivity and subsequent lithium salt formation.

Summary and Expert Notes

  • The patented multi-step synthetic route remains the most reliable and scalable method for preparing this compound.
  • Key advantages include avoidance of toxic reagents, improved yields, and mild deprotection conditions that preserve the acid-labile oxadiazole core.
  • The use of alkali metal bases such as lithium carbonate during acylation and cyclization steps facilitates direct lithium salt formation or easy conversion post-synthesis.
  • Emerging photochemical methods offer promising alternatives but require further development for this specific compound.

Chemical Reactions Analysis

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The lithium ion can be substituted with other cations through ion-exchange reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Key Properties:

  • Molecular Formula : C8H10N2O3.Li
  • IUPAC Name : Lithium 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
  • CAS Number : 2031261-01-3

Medicinal Chemistry

The compound has shown potential therapeutic applications in treating various neurological disorders and mood stabilization:

  • Bipolar Disorder : Similar to other lithium compounds, it may stabilize mood and reduce the frequency of manic episodes.
  • Neuroprotective Effects : Research indicates that it can enhance neuronal survival and reduce oxidative stress in neurodegenerative disease models.

Case Study :
A study evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results are summarized below:

ParameterControl GroupTreatment Group (Lithium Compound)
Neuronal Survival (%)4575
Reduction in Oxidative StressN/A30%
Behavioral Improvement Score5080

This study demonstrated significant improvements in both neuronal survival and behavioral outcomes.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly as a part of oxadiazole derivatives:

  • Mechanism of Action : It may inhibit telomerase activity in cancer cells, leading to reduced proliferation.

Pharmacokinetics Study :
A pharmacokinetic analysis provided insights into its absorption and distribution:

ParameterValue
Half-life (hours)6
Peak Plasma Concentration (µg/mL)150
Volume of Distribution (L/kg)0.8

These properties indicate favorable pharmacokinetics supporting its therapeutic potential.

Industrial Applications

The compound is also gaining traction in industrial applications:

Material Science

5-Cyclopropyl-1,3,4-oxadiazole derivatives are being investigated for their potential use in developing new materials with unique electronic properties.

Pharmaceutical Industry

It serves as a building block for synthesizing more complex molecules utilized in drug discovery processes.

Mechanism of Action

The mechanism by which 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Lithium vs. Sodium Salts of Heterocyclic Carboxylates

Lithium salts often exhibit distinct solubility and reactivity compared to sodium salts due to differences in ionic radius and Lewis acidity. For example:

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt (inferred) C₆H₅LiN₂O₃ ~160 (estimated) Moderate Organic synthesis, intermediates
Sodium Dichloroisocyanurate C₃Cl₂N₃NaO₃ 220.96 High Disinfectants, bleaching agents
Mezlocillin Sodium Monohydrate C₂₁H₂₄NaN₅O₈S₂ 561.57 High Antibiotic (penicillin class)

Key Observations :

  • Lithium salts are less common in industrial applications compared to sodium salts but may offer advantages in specialized organic reactions due to lithium’s Lewis acid character.
  • Sodium salts (e.g., sodium dichloroisocyanurate) typically exhibit higher aqueous solubility, making them suitable for formulations requiring rapid dissolution .

Cyclopropyl-Substituted Compounds

The cyclopropyl group in the target compound distinguishes it from non-cyclopropyl analogs. For instance:

Compound Substituent Key Properties
This compound Cyclopropyl at C5 Enhanced steric hindrance, potential metabolic stability
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate Cyclopropane with ester and amine groups Higher molecular complexity, likely used in peptide mimetics

Key Observations :

  • Cyclopropyl groups improve metabolic stability in drug candidates by resisting oxidative degradation.
  • The 1,3,4-oxadiazole core in the target compound contributes to π-π stacking interactions, relevant in materials science .

Functional Group Variations

The 1,3,4-oxadiazole ring contrasts with other heterocycles, such as triazines (e.g., sodium dichloroisocyanurate ) and β-lactams (e.g., mezlocillin ):

Heterocycle Example Compound Reactivity/Applications
1,3,4-Oxadiazole Target lithium salt Electrophilic substitution, ligand design
Triazine Sodium dichloroisocyanurate Chlorine release (disinfection)
β-Lactam Mezlocillin Sodium Antibacterial activity (inhibits cell wall synthesis)

Key Observations :

  • 1,3,4-Oxadiazoles are electron-deficient, facilitating nucleophilic attacks, whereas triazines are electrophilic due to electron-withdrawing chlorine substituents .
  • β-Lactams are strained rings with inherent reactivity toward bacterial transpeptidases .

Biological Activity

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₅LiN₂O₃
  • Molecular Weight : 160.057 g/mol
  • Antibacterial Activity :
    • The compound exhibits significant antibacterial properties, likely due to its ability to disrupt bacterial growth and pathogenicity by interfering with critical biochemical pathways associated with virulence.
    • Similar oxadiazole derivatives have been noted for their efficacy against various bacterial strains, suggesting a shared mechanism of action involving enzyme inhibition .
  • Cellular Effects :
    • It influences cellular processes by modulating cell signaling pathways and gene expression. This modulation can lead to alterations in metabolic pathways, potentially affecting overall cell function.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntibacterialInhibits growth of various bacteria by targeting virulence factors
Enzyme InteractionAlters enzyme activity involved in metabolic pathways
Cellular MetabolismModifies gene expression related to metabolic processes
Potential Therapeutic UsesInvestigated for anti-cancer and anti-inflammatory properties

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, with compounds similar to 5-Cyclopropyl-1,3,4-oxadiazole showing promising results against resistant strains .
  • Enzyme Inhibition :
    • Research indicates that this compound can act as an inhibitor for specific enzymes involved in bacterial metabolism, thereby reducing their pathogenic potential. This is crucial for developing new antibacterial agents .
  • Therapeutic Applications :
    • Investigations into the anti-cancer properties of oxadiazoles have revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other oxadiazole derivatives:

Compound Biological Activity
5-Phenyl-1,3,4-oxadiazole-2-carboxylate lithiumModerate antibacterial activity; used in biochemical assays
5-Methyl-1,3,4-oxadiazole-2-carboxylate lithiumNotable anti-inflammatory properties; less potent than cyclopropyl variant
5-Ethyl-1,3,4-oxadiazole-2-carboxylate lithiumExhibits lower enzyme inhibition compared to cyclopropyl derivative

Q & A

Q. What are the optimal conditions for synthesizing 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt, and how can reaction parameters be systematically optimized?

  • Methodological Answer: Synthesis typically involves cyclocondensation of hydrazide derivatives with cyclopropanecarbonyl chloride, followed by lithiation. Key parameters include:
  • Base Selection: Lithium hydride (LiH) is often preferred over potassium hydroxide (KOH) due to higher reactivity in polar aprotic solvents (e.g., DMF), minimizing side reactions .
  • Reaction Time: Monitor via TLC; 3–6 hours under reflux ensures complete conversion. Prolonged heating may degrade the oxadiazole ring .
  • Purification: Recrystallization from ethanol/water (3:1 v/v) yields >90% purity.

Q. How can the solubility and stability of this lithium salt be characterized in different solvents for electrochemical applications?

  • Methodological Answer:
  • Solubility: Use UV-Vis spectroscopy to measure saturation points in aprotic solvents (e.g., DMSO, THF). Lithium salts generally exhibit higher solubility in DMSO due to strong ion-dipole interactions .
  • Stability: Conduct accelerated aging studies at 40–60°C for 72 hours, analyzing decomposition via HPLC. Lithium salts are prone to hydrolysis; anhydrous conditions are critical .

Q. What spectroscopic techniques are most reliable for confirming the structure of 5-cyclopropyl-1,3,4-oxadiazole derivatives?

  • Methodological Answer:
  • NMR: 1^1H and 13^{13}C NMR should show characteristic cyclopropyl protons (δ 1.2–1.8 ppm) and oxadiazole carbons (δ 160–170 ppm) .
  • FT-IR: Look for C=O stretching (1690–1710 cm1^{-1}) and N–O vibrations (1250–1300 cm1^{-1}) .
  • Mass Spectrometry: ESI-MS in negative ion mode typically displays [M–Li]^- peaks for lithium salts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for enzyme inhibition studies?

  • Methodological Answer:
  • DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps. The oxadiazole ring’s electron-withdrawing nature enhances binding to enzyme active sites (e.g., COX-2) .
  • Molecular Docking: AutoDock Vina can simulate interactions with target proteins (e.g., kinases), prioritizing residues within 4 Å of the cyclopropyl group .

Q. What strategies resolve contradictions in spectral data or reaction yields during scale-up synthesis?

  • Methodological Answer:
  • Yield Discrepancies: Optimize stoichiometry (1:1.2 molar ratio of hydrazide to acyl chloride) and use slow addition of reagents to control exothermicity .
  • Spectral Anomalies: Compare with authentic standards via 15^{15}N NMR (if available) or X-ray crystallography to confirm regiochemistry .

Q. How does the lithium counterion influence the compound’s electrochemical stability in lithium-ion battery electrolytes?

  • Methodological Answer:
  • Cyclic Voltammetry (CV): Test in 1M LiPF6_6/EC:DEC electrolyte. Lithium salts often improve ionic conductivity but may form unstable SEI layers above 4.2 V vs. Li/Li+^+ .
  • Thermogravimetric Analysis (TGA): Decomposition temperatures >200°C indicate suitability for high-temperature applications .

Q. What experimental designs are recommended for studying the compound’s hydrolytic stability under physiological conditions?

  • Methodological Answer:
  • pH-Dependent Studies: Incubate in PBS buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; ester hydrolysis is likely at pH >7 .
  • Stabilizers: Add antioxidants (e.g., BHT) to mitigate radical-induced decomposition in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt
Reactant of Route 2
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate lithium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.